5-Methylisocytidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

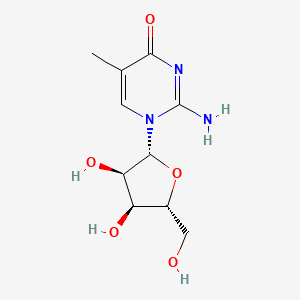

5-Methylisocytidine: is a modified nucleoside that is structurally similar to cytidine, a component of RNA It features a methyl group attached to the fifth carbon of the cytidine base, which can influence its pairing properties and stability in nucleic acids

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-methylisocytidine typically involves the modification of cytidine or its derivatives. One common method includes the methylation of isocytidine. For instance, this compound can be synthesized from 2’-O-5-dimethyluridine via a series of steps including tosylation, anhydro nucleoside formation, and ring opening . Another approach involves the direct regioselective alkylation of isocytidine with propargyl bromide under phase-transfer conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process would typically include steps such as methylation, purification, and crystallization to obtain the final product in a form suitable for further applications.

化学反応の分析

Types of Reactions: 5-Methylisocytidine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the nucleoside, potentially affecting its stability and pairing properties.

Reduction: Although less common, reduction reactions can alter the functional groups attached to the nucleoside.

Substitution: This is a key reaction for modifying the nucleoside, such as replacing the methyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents such as sodium borohydride may be employed.

Substitution: Various alkylating agents, such as propargyl bromide, are used under phase-transfer conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of modified nucleosides with different functional groups.

科学的研究の応用

5-Methylisocytidine has several applications in scientific research:

Biology: The compound is employed in the design of synthetic genes and in the study of gene expression and regulation.

Industry: It is used in the development of diagnostic tools and as a component in various biotechnological applications.

作用機序

The mechanism of action of 5-methylisocytidine involves its incorporation into nucleic acids, where it can influence base pairing and stability. The methyl group at the fifth carbon can enhance the binding affinity and specificity of nucleic acid interactions. This modification can also affect the recognition and processing of nucleic acids by enzymes, thereby influencing various biological processes.

類似化合物との比較

Isocytidine: Lacks the methyl group at the fifth carbon, resulting in different pairing properties.

5-Methylcytidine: Similar to 5-methylisocytidine but differs in the position of the methyl group.

2’-O-Methyl-5-methylisocytidine: Features an additional methyl group at the 2’ position, affecting its stability and interactions.

Uniqueness: this compound is unique due to its specific methylation pattern, which provides distinct chemical and biological properties. This makes it particularly useful in applications requiring modified nucleic acids with enhanced stability and specificity.

生物活性

5-Methylisocytidine (m5iC) is a nucleoside derivative of cytidine that has garnered attention for its role in various biological processes, particularly in the context of RNA modifications and their implications in health and disease. This article provides a comprehensive overview of the biological activity of m5iC, including its mechanisms, implications in disease, and potential therapeutic applications.

1. Overview of this compound

This compound is structurally characterized by the addition of a methyl group at the 5-position of the isocytidine base. This modification is part of a broader category of nucleoside modifications that influence RNA stability, translation efficiency, and cellular responses to stress. The presence of m5iC has been documented in various types of RNA, including tRNA and rRNA, where it plays critical roles in cellular function.

2.1 RNA Modifications

The incorporation of m5iC into RNA molecules can affect their structural conformation and stability. Research indicates that m5iC modifications can enhance the fidelity of codon-anticodon interactions during translation, thereby optimizing protein synthesis . Additionally, m5iC has been implicated in regulating stress responses by modulating the stability and translation of specific mRNAs .

2.2 Interaction with Cellular Pathways

Studies have shown that m5iC modifications can influence various signaling pathways within cells. For instance, alterations in m5iC levels have been associated with changes in gene expression patterns relevant to oncogenesis and other diseases . The modification's role in epigenetic regulation is particularly noteworthy, as it can affect transcriptional activity through its impact on chromatin structure.

3.1 Cancer Research

Recent studies have highlighted the potential of m5iC as a biomarker for cancer diagnosis and prognosis. For example, elevated levels of 5-methylcytosine (m5C), closely related to m5iC, have been identified as significant indicators in colorectal cancer (CRC) diagnosis, showing superior discrimination compared to traditional biomarkers . The use of m5C levels in peripheral blood immune cells demonstrated high accuracy in distinguishing CRC patients from healthy controls (AUC = 0.909) .

3.2 Autoimmune Diseases

The involvement of m5iC in immune responses suggests its potential role in autoimmune diseases. Alterations in RNA modifications, including m5iC levels, may contribute to dysregulated immune responses observed in conditions such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) . Understanding these modifications could lead to novel therapeutic strategies aimed at restoring normal immune function.

4.1 Colorectal Cancer Diagnosis

A study involving peripheral blood samples from CRC patients revealed that m5C levels significantly increased with disease progression and metastasis. The results indicated that m5C could serve as a promising non-invasive biomarker for CRC diagnosis . The findings were validated through rigorous statistical analyses, including ROC curve assessments.

| Biomarker | Training Set AUC | Validation Set AUC |

|---|---|---|

| m5C | 0.888 | 0.909 |

| CEA | 0.739 | - |

| CA19-9 | 0.669 | - |

| CA125 | 0.629 | - |

4.2 Melanoma Prognosis

In cutaneous melanoma research, lower expression levels of 5-methylcytosine were correlated with poorer overall survival rates among patients . The study utilized immunohistochemistry to assess 5-mC expression levels across different tumor stages, establishing a direct link between hypomethylation and adverse clinical outcomes.

5. Conclusion and Future Directions

The biological activity of this compound presents significant implications for understanding cellular function and disease mechanisms. Its role as a modifier in RNA highlights its importance in translational regulation and potential therapeutic applications.

Future research should focus on:

- Elucidating the precise molecular mechanisms by which m5iC influences gene expression.

- Exploring its potential as a therapeutic target or biomarker across various diseases.

- Investigating the interplay between different RNA modifications and their collective impact on cellular physiology.

特性

IUPAC Name |

2-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-4-2-13(10(11)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6-,7-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFWRFOUTDSMSO-JXOAFFINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=NC1=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。